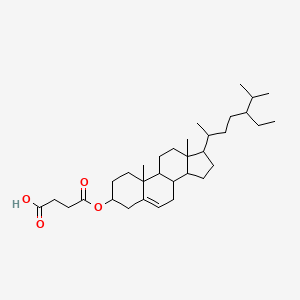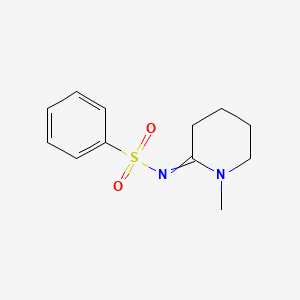![molecular formula C7H19N4OP B14412747 N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide CAS No. 83978-23-8](/img/structure/B14412747.png)
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes a phosphanylidene group bonded to a formamide moiety. The presence of multiple dimethylamino groups contributes to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide typically involves the reaction of tris(dimethylamino)phosphine with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran and specific temperature conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of raw materials and reaction conditions is crucial to achieving high yields and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction pathway and product distribution .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in materials science, catalysis, and organic synthesis .
Aplicaciones Científicas De Investigación
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide involves its interaction with molecular targets through its phosphanylidene and dimethylamino groups. These interactions can lead to the formation of stable complexes with metals and other substrates, facilitating various chemical transformations. The pathways involved include coordination to metal centers and nucleophilic attack on electrophilic sites .
Comparación Con Compuestos Similares
Similar Compounds
Tris(dimethylamino)phosphine: A related compound with similar reactivity but lacking the formamide moiety.
Tris(dimethylamino)methane: Another similar compound used in organic synthesis.
Dimethylamine: A simpler amine with different reactivity and applications.
Uniqueness
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide is unique due to its combination of a phosphanylidene group with a formamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
83978-23-8 |
|---|---|
Fórmula molecular |
C7H19N4OP |
Peso molecular |
206.23 g/mol |
Nombre IUPAC |
N-[tris(dimethylamino)-λ5-phosphanylidene]formamide |
InChI |
InChI=1S/C7H19N4OP/c1-9(2)13(8-7-12,10(3)4)11(5)6/h7H,1-6H3 |
Clave InChI |
CVUABMCVGVTVAK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=NC=O)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
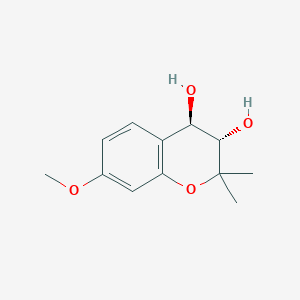
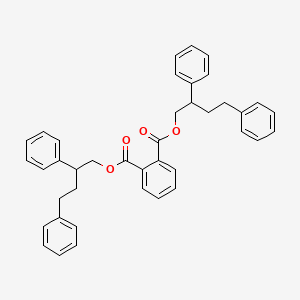
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
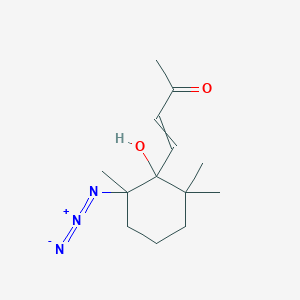
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)


